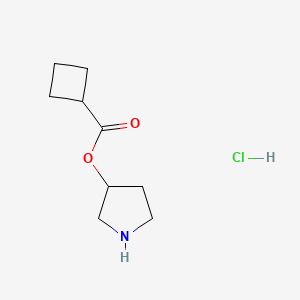

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-yl cyclobutanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(7-2-1-3-7)12-8-4-5-10-6-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYSRLKYJDTJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Approach

Given the lack of specific literature on pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride, a hypothetical synthesis pathway could involve the following steps:

- Cyclobutane Formation : Utilize a method such as the iodonitrene-mediated ring contraction of pyrrolidines to form a cyclobutane core.

- Carboxylation : Introduce a carboxylate group onto the cyclobutane ring, potentially through a nucleophilic substitution reaction.

- Pyrrolidine Attachment : Couple the cyclobutane carboxylate with a pyrrolidine derivative, possibly using a peptide coupling reagent.

- Hydrochloride Salt Formation : Convert the free base to its hydrochloride salt by treatment with hydrochloric acid.

Data and Research Findings

While specific data for this compound is limited, related compounds and methods provide valuable insights:

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of pyrrolidinyl compounds exhibit significant antimicrobial properties. For example, modifications to the pyrrolidine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus mutans. The presence of the cyclobutane moiety contributes to the binding affinity and activity of these compounds against bacterial fatty acid biosynthesis pathways .

2.2 Anti-Cancer Potential

Recent studies have highlighted the potential of pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride as an integrin antagonist in cancer therapy. The compound's structural features allow it to mimic natural ligands that bind to integrins, which are critical in tumor progression and metastasis. This application is particularly promising for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

2.3 Neurological Applications

There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as anxiety and depression. The ability to cross the blood-brain barrier due to their lipophilic nature enhances their viability as central nervous system agents .

Table 1: Summary of Biological Activities

| Study | Compound | Activity | Target | MIC (μg/mL) |

|---|---|---|---|---|

| Study 1 | Pyrrolidin derivative 30 | Antibacterial | S. aureus | 64 |

| Study 2 | Cyclobutane antagonist | Anti-cancer | β3 Integrin | Not specified |

| Study 3 | Pyrrolidine analogs | Neuroprotective | Unknown | Not specified |

Case Study Insights

- Antimicrobial Efficacy : A study demonstrated that a specific pyrrolidine derivative showed significant activity against S. mutans, with a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating its potential as a lead compound for antibiotic development .

- Integrin Antagonism : In another investigation, several cyclobutane-based compounds were synthesized and evaluated for their ability to inhibit β3 integrin, revealing promising results that could lead to novel cancer therapies .

- Neuropharmacology : Research into the neuropharmacological effects of pyrrolidine derivatives has yielded positive results in animal models, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

This precursor compound shares the cyclobutane core but replaces the pyrrolidin-3-yl group with a methylamino substituent. Its LCMS data (m/z 411 [M+H]+) matches the target compound, suggesting similar molecular weights, but structural differences influence reactivity. For example, it is used in synthesizing larger spirocyclic derivatives like those in Reference Example 107 (m/z 658 [M+H]+), highlighting its versatility as a building block .

1-Methyl-3-pyrrolidinyl 1-Phenylcyclobutanecarboxylate Hydrochloride

This analog substitutes the cyclobutane’s methyl group with a phenyl ring, enhancing lipophilicity. Synthesized via reaction of 1-phenylcyclobutanecarbonyl chloride with 1-methyl-3-hydroxypyrrolidine at 80°C for 17 hours, it demonstrates how aromatic substituents alter synthetic pathways and physicochemical profiles .

Trifluoromethyl-Substituted Pyrrolidine Derivatives

Compounds such as methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1212115-75-7) incorporate electron-withdrawing trifluoromethyl groups, improving metabolic stability and altering electronic properties. These derivatives are critical in optimizing pharmacokinetic profiles for CNS-targeted therapeutics .

Data Table: Key Comparative Parameters

Research Findings and Implications

- Synthetic Flexibility: The cyclobutane-pyrrolidine scaffold allows modular derivatization. For example, methylamino or phenyl substitutions enable tuning of lipophilicity, while trifluoromethyl groups enhance stability .

- Analytical Consistency : LCMS and HPLC data (e.g., m/z 411 and 1.18-minute retention time) provide reliable benchmarks for quality control .

- Pharmacological Potential: Structural variations correlate with altered bioavailability and target engagement. For instance, phenyl-substituted analogs may exhibit improved membrane permeability, whereas trifluoromethyl derivatives resist metabolic degradation .

Biological Activity

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Molecular Structure:

- Chemical Formula: C10H18ClNO2

- Molecular Weight: 219.71 g/mol

Synthesis:

The synthesis of this compound typically involves the reaction of pyrrolidine with cyclobutanecarboxylic acid derivatives. Common reagents include phosphorus oxychloride (POCl₃) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under controlled conditions to optimize yield and purity.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity:

- Anticancer Potential:

-

Mechanism of Action:

- The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, potentially altering enzyme activities or protein functions. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of cyclobutane compounds for their antimicrobial efficacy. The results indicated that the presence of specific functional groups significantly enhanced antibacterial activity, particularly against gram-positive bacteria. The compound with a pyrrolidine moiety showed the most promise, validating its potential use as an antimicrobial agent .

Case Study 2: Cancer Therapeutics

In a transgenic mouse model for amyotrophic lateral sclerosis (ALS), pyrrolidine derivatives were shown to modulate JAK/SYK pathways, leading to increased survival rates. This finding suggests that these compounds could be further explored for their therapeutic potential in treating inflammatory diseases and cancers associated with dysregulated kinase activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride, and how is its purity validated?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride as a precursor. A common approach involves nucleophilic substitution or coupling reactions under anhydrous conditions, followed by acid hydrolysis to yield the hydrochloride salt . Purity is validated using LCMS (e.g., observed m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) . Confirmatory characterization includes molecular weight verification (e.g., theoretical vs. observed mass) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS : To confirm molecular ion peaks (e.g., m/z 411 [M+H]+) and assess fragmentation patterns .

- HPLC : For retention time consistency and impurity profiling (e.g., 1.18 minutes under SMD-TFA05) .

- NMR : To resolve stereochemistry and confirm cyclobutane-pyrrolidine connectivity (e.g., H/C NMR for ring protons and carboxylate groups) .

- X-ray crystallography : Optional for absolute configuration determination in crystalline forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in coupling steps .

- Catalysis : Explore Pd-mediated cross-coupling or organocatalysts for stereoselective cyclobutane formation .

- Temperature Control : Maintain reactions at 0–5°C during acid-sensitive steps (e.g., HCl salt formation) to minimize side products .

- Scale-Up : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How should contradictory LCMS/HPLC data be resolved during characterization?

- Methodological Answer :

- Reproducibility Checks : Repeat analyses under identical conditions (column type, mobile phase, temperature) .

- High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., distinguish m/z 411.2 from 411.3) .

- Supplementary Techniques : Use H-N HMBC NMR to verify amine proton environments or IR for carboxylate stretching .

- Batch Comparison : Cross-validate results with independent synthetic batches to rule out process-related impurities .

Q. What pharmacological mechanisms are hypothesized for structurally related pyrrolidine-cyclobutane derivatives?

- Methodological Answer :

- Receptor Binding : Analogous compounds (e.g., arylcyclohexylamines) show affinity for NMDA or serotonin receptors. Perform competitive binding assays (e.g., H-MK-801 for NMDA) .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to predict in vivo behavior .

- Behavioral Studies : In rodent models, evaluate discriminative stimulus effects (e.g., PCP-like responses) via two-lever drug discrimination paradigms .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

- HPLC-MS Monitoring : Track hydrolysis products (e.g., free pyrrolidine or cyclobutane-carboxylic acid) over time .

- Karl Fischer Titration : Quantify water uptake in hygroscopic samples stored under ambient vs. inert conditions .

Q. What strategies are effective in isolating and identifying trace impurities in this compound?

- Methodological Answer :

- Preparative HPLC : Separate impurities using C18 columns and acetonitrile/water gradients. Collect fractions for LCMS/NMR .

- Stability-Indicating Methods : Develop HPLC protocols with baseline resolution of degradation products (e.g., oxidized pyrrolidine) .

- Synthesis Pathway Analysis : Correlate impurities with intermediate byproducts (e.g., unreacted methyl ester precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.